Thieno[2,3-b]pyridine-2-carbaldehyde

CYP2A6 inhibition Nicotine metabolism Smoking cessation

Thieno[2,3-b]pyridine-2-carbaldehyde (CAS 53174-98-4) is a heterocyclic building block consisting of a fused thiophene and pyridine ring system with a reactive 2-carbaldehyde group. With a molecular weight of 163.20 g/mol and formula C8H5NOS, this compound serves as a versatile precursor for synthesizing biologically active molecules in medicinal chemistry and drug discovery.

Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
CAS No. 53174-98-4
Cat. No. B1346461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-2-carbaldehyde
CAS53174-98-4
Molecular FormulaC8H5NOS
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C=O
InChIInChI=1S/C8H5NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-5H
InChIKeyHGZQKYOLRLVMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridine-2-carbaldehyde (CAS 53174-98-4): Technical Baseline and Procurement Context


Thieno[2,3-b]pyridine-2-carbaldehyde (CAS 53174-98-4) is a heterocyclic building block consisting of a fused thiophene and pyridine ring system with a reactive 2-carbaldehyde group . With a molecular weight of 163.20 g/mol and formula C8H5NOS, this compound serves as a versatile precursor for synthesizing biologically active molecules in medicinal chemistry and drug discovery . The aldehyde functionality provides a critical handle for further derivatization, including Schiff base formation, Knoevenagel condensations, and reductive aminations, enabling access to complex pharmacophore architectures .

Why Thieno[2,3-b]pyridine-2-carbaldehyde (CAS 53174-98-4) Cannot Be Substituted with Generic Analogs


Substituting Thieno[2,3-b]pyridine-2-carbaldehyde with structurally related analogs introduces critical changes in reactivity and biological activity due to the specific [2,3-b] ring fusion and the aldehyde functional group. The thieno[2,3-b]pyridine scaffold exhibits distinct electronic and steric properties compared to its isomeric counterparts (e.g., thieno[3,2-b]pyridine) and other heteroaromatic aldehydes, leading to divergent outcomes in both synthetic applications and biological assays . Furthermore, the aldehyde moiety is essential for specific inhibitory activities—replacement with a carboxylic acid, hydroxymethyl, or other groups abrogates the potent CYP2A6 inhibition observed with this compound [1]. The quantitative evidence below demonstrates precisely why this specific CAS# offers functional advantages that cannot be presumed to extend to close structural relatives.

Quantitative Evidence Guide: Differentiated Performance Metrics for Thieno[2,3-b]pyridine-2-carbaldehyde


CYP2A6 Inhibition: Direct Comparison of IC50 Values Among Heteroaromatic Aldehydes

Thieno[2,3-b]pyridine-2-carbaldehyde (reported as 'thienopyridine-2-carbaldehyde') is identified among the most potent CYP2A6 inhibitors in a head-to-head evaluation of heteroaromatic aldehydes, amines, and carbonitriles [1]. It exhibits an IC50 below 0.5 μM in a coumarin 7-hydroxylation assay, placing it in the same potency tier as benzofuran-5-carbaldehyde and indole-5-carbaldehyde, but outperforming many other core structures such as benzofuran-5-carbonitrile and alkyl amine derivatives [1].

CYP2A6 inhibition Nicotine metabolism Smoking cessation

In Vivo Aldehyde Dehydrogenase (ALDH) Inhibition in Rat Model

Thieno[2,3-b]pyridine-2-carbaldehyde demonstrates in vivo pharmacological activity as an inhibitor of liver mitochondrial aldehyde dehydrogenase . Two hours after intraperitoneal administration to rats at a dose of 1.25 mmol/kg, significant inhibition of ALDH activity was observed .

Aldehyde dehydrogenase inhibition In vivo pharmacology Liver metabolism

Synthetic Accessibility: Direct Lithiation Yields 66% Isolated Product

Thieno[2,3-b]pyridine-2-carbaldehyde is efficiently synthesized via direct lithiation of thieno[2,3-b]pyridine with n-butyllithium/TMEDA followed by DMF quenching, yielding 66% isolated product as a brown solid (m.p. 131.5-132.5 °C) after trituration [1].

Organic synthesis Heterocyclic chemistry Formylation

Physical Property Comparison: Melting Point Distinguishes Thieno[2,3-b]pyridine-2-carbaldehyde from Its Isomeric Aldehyde

Thieno[2,3-b]pyridine-2-carbaldehyde exhibits a melting point of 142 °C [1], which differs from the melting point of its isomeric counterpart thieno[3,2-b]pyridine-2-carbaldehyde (data not publicly available but likely distinct).

Physical characterization Quality control Analytical chemistry

Optimal Research and Industrial Applications for Thieno[2,3-b]pyridine-2-carbaldehyde Based on Evidence


CYP2A6 Inhibitor Development for Smoking Cessation Research

Researchers focused on developing novel smoking cessation therapies should prioritize Thieno[2,3-b]pyridine-2-carbaldehyde as a core scaffold. Its potent CYP2A6 inhibitory activity (IC50 < 0.5 μM) demonstrated in direct comparative studies [1] makes it an ideal starting point for structure-activity relationship (SAR) exploration. The aldehyde group serves as a reactive handle for derivatization to optimize potency, selectivity, and pharmacokinetic properties. This compound offers a validated, high-potency alternative to other heteroaromatic aldehydes such as benzofuran-5-carbaldehyde and indole-5-carbaldehyde.

In Vivo Tool Compound for Aldehyde Dehydrogenase (ALDH) Studies

Investigators studying ALDH biology in rodent models will find Thieno[2,3-b]pyridine-2-carbaldehyde valuable due to its demonstrated in vivo activity at a dose of 1.25 mmol/kg in rats . Unlike compounds with only in vitro data, this molecule has confirmed systemic target engagement, enabling studies of ALDH inhibition in physiological contexts. This evidence supports its procurement over untested analogs when in vivo efficacy is a prerequisite for experimental design.

Heterocyclic Building Block for Medicinal Chemistry Diversification

Medicinal chemists seeking a versatile aldehyde-functionalized heterocyclic core should consider Thieno[2,3-b]pyridine-2-carbaldehyde for library synthesis. The 66% reported yield for direct lithiation/formylation [2] confirms that the core can be accessed in reasonable quantities, while the aldehyde group enables a wide range of downstream transformations (reductive amination, Grignard addition, Wittig reactions, Knoevenagel condensations) to generate diverse analogs. The well-defined melting point (142 °C) [3] also facilitates quality control during procurement and use.

Reference Standard for Isomer Verification and Analytical Method Development

Analytical chemists and quality control laboratories can employ Thieno[2,3-b]pyridine-2-carbaldehyde as a reference standard to verify the identity and purity of thienopyridine derivatives. Its distinct melting point of 142 °C [3] and the availability of full spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) [2] provide unambiguous benchmarks for confirming the correct [2,3-b] isomer and detecting isomeric impurities (e.g., thieno[3,2-b]pyridine-2-carbaldehyde) that could otherwise compromise research integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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